molecular formula C23H24N2O5S B2406434 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921901-46-4

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Número de catálogo: B2406434
Número CAS: 921901-46-4
Peso molecular: 440.51
Clave InChI: LBAAQESQTHKODL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex acetamide derivative featuring three key moieties:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with metabolic stability and enhanced binding affinity in medicinal chemistry .
  • 6-Ethoxybenzo[d]thiazol-2-yl group: A thiazole ring fused to a benzene ring, with an ethoxy substituent at the 6-position. Ethoxy groups are known to modulate electronic properties and improve lipophilicity .
  • N-((Tetrahydrofuran-2-yl)methyl) group: A tetrahydrofuran (THF)-derived substituent, which introduces a chiral center and may enhance solubility or target engagement through hydrogen bonding .

The molecular formula is C₂₃H₂₃N₂O₅S, with a molecular weight of 451.51 g/mol.

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-2-27-16-6-7-18-21(12-16)31-23(24-18)25(13-17-4-3-9-28-17)22(26)11-15-5-8-19-20(10-15)30-14-29-19/h5-8,10,12,17H,2-4,9,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAAQESQTHKODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with CAS Number 921901-46-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O5SC_{23}H_{24}N_{2}O_{5}S with a molecular weight of 440.5 g/mol. The structure features a benzodioxole moiety linked to a thiazole and an acetamide group, suggesting diverse interactions with biological targets.

PropertyValue
Molecular FormulaC23H24N2O5S
Molecular Weight440.5 g/mol
CAS Number921901-46-4

Antitumor Activity

Research on benzothiazole derivatives indicates that they often exhibit significant antitumor properties. Similar compounds have been shown to inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, derivatives like 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations as low as 1 μM .

Anti-inflammatory Effects

Compounds related to benzothiazoles are known for their anti-inflammatory properties. They have been shown to reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. This suggests that 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide may also possess similar mechanisms targeting inflammation pathways .

Neuroprotective Properties

Benzothiazole derivatives have been studied for neuroprotection against ischemic injury and neurodegenerative diseases. Compounds with similar scaffolds have shown efficacy in reducing neuronal damage and enhancing cognitive function in animal models . The neuroprotective potential may stem from their ability to scavenge reactive oxygen species (ROS), thus mitigating oxidative stress.

The biological activity of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with various signaling pathways involved in cell cycle regulation.
  • Cytokine Modulation : Reducing the levels of inflammatory cytokines.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

A recent study synthesized various benzothiazole compounds and evaluated their biological activities. The findings indicated that modifications to the benzothiazole nucleus significantly enhanced antitumor activity against specific cancer cell lines . Additionally, compounds exhibiting strong anti-inflammatory effects were identified through bioassays that measured cytokine levels in treated cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzodioxole, thiazole, or acetamide groups. Below is a detailed analysis of key comparisons:

Substituent Variations on the Thiazole Ring

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound 6-ethoxybenzo[d]thiazol-2-yl Ethoxy group at 6-position Not explicitly reported (inferred: improved lipophilicity) -
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide 4-fluoro substituent Fluorine enhances electronegativity and metabolic stability Anticancer, antimicrobial
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide 4-ethoxy group, dimethylaminoethyl chain Dimethylaminoethyl may improve solubility Varying anticancer activity

Key Insight : The 6-ethoxy substituent in the target compound likely offers a balance between lipophilicity and steric effects compared to smaller groups (e.g., 4-fluoro) or bulkier substituents.

Modifications to the Acetamide Side Chain

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound N-((Tetrahydrofuran-2-yl)methyl) THF-derived chiral center Potential for enhanced target selectivity -
N-(3,5-dimethylphenyl)-2-(thiazol-4-yl)acetamide 3,5-dimethylphenyl group Aromatic substituent lacking oxygen Antimicrobial
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(imidazo[2,1-b]thiazol-3-yl)acetamide Imidazothiazole core Additional nitrogen in fused ring system Antiviral, anticancer

Benzodioxole-Modified Analogs

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound Benzo[d][1,3]dioxol-5-yl Unmodified dioxole ring - -
N-(benzo[d][1,3]dioxol-5-yl)-2-((3,5-dimethoxybenzyl)thio)acetamide 3,5-dimethoxybenzyl thioether Methoxy groups enhance electron density Unreported (inferred: improved binding affinity)
4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazole Thiazole without acetamide linker Simplified structure Anticancer

Key Insight : The unmodified benzodioxole in the target compound may prioritize metabolic stability over the enhanced reactivity seen in methoxy-substituted analogs.

Research Findings and Implications

  • Pharmacokinetics: The THF-methyl group could reduce first-pass metabolism compared to dimethylaminoethyl analogs, as oxygen-rich moieties often resist oxidative degradation .
  • Bioactivity Trends : Ethoxy and benzodioxole combinations are recurrent in antimicrobial and anticancer agents, suggesting the target compound may share these properties .
  • Synthetic Challenges : The chiral THF-methyl group requires asymmetric synthesis, increasing complexity compared to achiral analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 4-Fluoro Analog Dimethylaminoethyl Analog
Molecular Weight 451.51 g/mol 374.37 g/mol 403.49 g/mol
logP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 5 5 6

Q & A

Q. What are the standard synthetic protocols for preparing 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

The synthesis involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties. Key steps include:

  • Amide coupling : Reacting a benzo[d][1,3]dioxol-5-yl acetic acid derivative with a substituted 6-ethoxybenzothiazol-2-amine under coupling agents like EDC/HOBt in anhydrous DMF .
  • N-Alkylation : Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution using a bromo- or chloromethyl-tetrahydrofuran derivative in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the acetamide linker, ethoxy group, and tetrahydrofuran substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Reaction Optimization : Use continuous flow reactors to enhance mixing and heat transfer during exothermic steps like alkylation .
  • Catalyst Screening : High-throughput screening of palladium or copper catalysts for coupling steps to reduce reaction time and improve regioselectivity .
  • Byproduct Mitigation : Employ protective groups (e.g., Boc for amines) during intermediate steps to prevent unwanted side reactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). For example, the ethoxy group may sterically hinder binding in certain conformations .
  • In Vivo/In Vitro Correlation : Validate computational predictions with cell-based assays (e.g., IC₅₀ measurements) and in vivo pharmacokinetic studies to assess bioavailability discrepancies .

Q. How do substituents on the tetrahydrofuran or benzothiazole rings influence pharmacokinetic properties?

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl on tetrahydrofuran) to enhance water solubility, monitored via logP calculations (ChemAxon) and experimental shake-flask assays .
  • Metabolic Stability : Replace the ethoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation, assessed using liver microsome assays .

Q. What computational methods predict binding modes of this compound with therapeutic targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding with the acetamide carbonyl .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying the benzo[d][1,3]dioxole moiety .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar analogs?

  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay conditions, cell lines). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural Reanalysis : Re-examine crystallographic data (via SHELX or Phenix) to confirm stereochemical assignments, as incorrect configurations can invalidate SAR conclusions .

Q. What experimental controls ensure reproducibility in synthetic protocols?

  • Stoichiometric Calibration : Use in situ FTIR or Raman spectroscopy to monitor reagent consumption during critical steps (e.g., amide bond formation) .
  • Batch Consistency Testing : Compare NMR spectra and HPLC retention times across multiple synthetic batches to detect impurities >0.1% .

Methodological Design for Biological Studies

Q. How to design assays for evaluating the compound’s antimicrobial potential?

  • MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction in C. albicans cultures treated with sub-MIC concentrations .

Q. What in vivo models are suitable for assessing neuroprotective effects?

  • Rodent Models : Induce neuroinflammation via LPS injection in mice and measure cytokine levels (IL-6, TNF-α) in brain homogenates after oral administration .
  • Blood-Brain Barrier (BBB) Penetration : Conduct permeability assays using MDCK-MDR1 cell monolayers to predict CNS bioavailability .

Advanced Analytical Techniques

Q. How to characterize polymorphic forms of this compound?

  • X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous phases and correlate with solubility profiles .
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (>2°C) indicative of polymorphic transitions .

Q. What mass spectrometry imaging (MSI) techniques map tissue distribution?

  • MALDI-MSI : Section tissues (e.g., liver, kidney) from dosed animals and analyze spatial distribution of the compound’s molecular ion ([M+H]⁺) at 10-µm resolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.